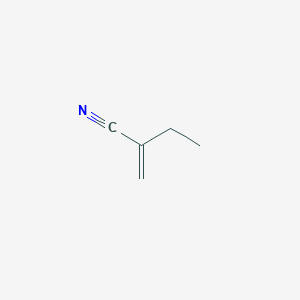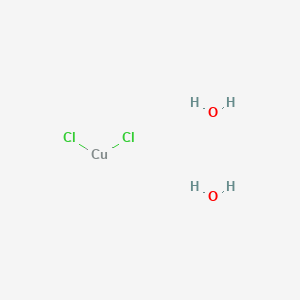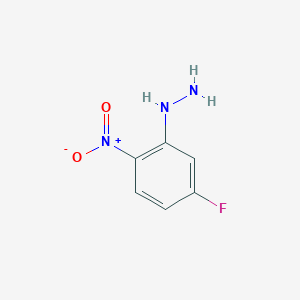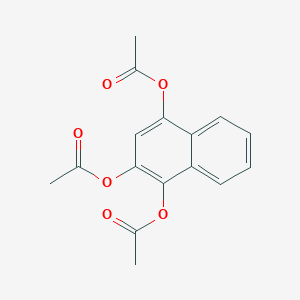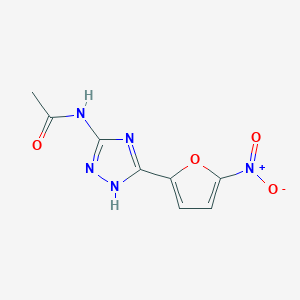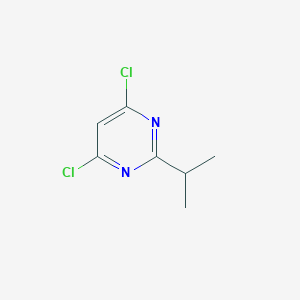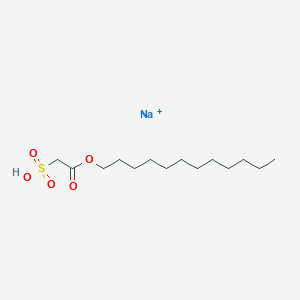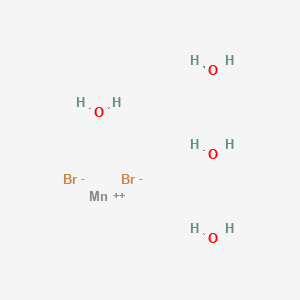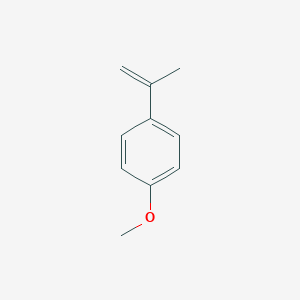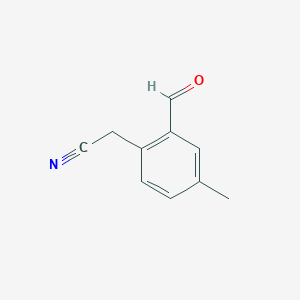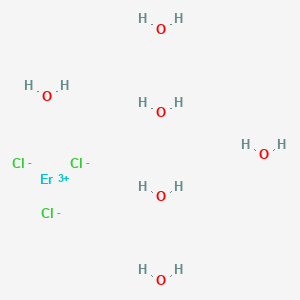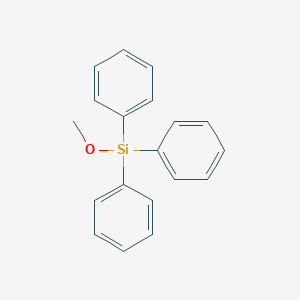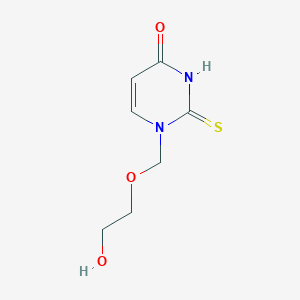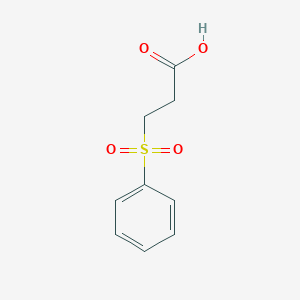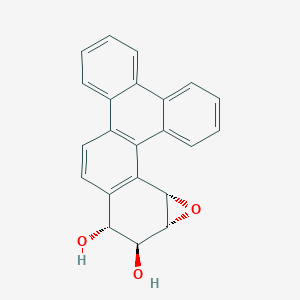
Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, also known as B[a]PDE, is a potent carcinogenic compound that is formed during the metabolism of benzo[a]pyrene (B[a]P). B[a]P is a polycyclic aromatic hydrocarbon (PAH) that is found in tobacco smoke, air pollution, and charbroiled food. B[a]PDE is known to cause DNA damage and mutations, leading to the development of cancer.
作用机制
B[a]PDE binds to DNA and forms adducts, leading to mutations and cancer. It can also interfere with DNA repair mechanisms, leading to further DNA damage. B[a]PDE has been shown to activate oncogenes and inhibit tumor suppressor genes, leading to uncontrolled cell growth and proliferation.
生化和生理效应
B[a]PDE has been shown to cause a variety of biochemical and physiological effects, including oxidative stress, inflammation, and immune system dysfunction. It can also cause DNA damage and mutations, leading to the development of cancer. B[a]PDE has been shown to affect a variety of cellular processes, including cell cycle regulation, apoptosis, and DNA repair.
实验室实验的优点和局限性
B[a]PDE is a potent carcinogenic compound that is widely used in scientific research. Its advantages include its ability to induce tumors in animal models and to study the effects of DNA damage on cellular processes. However, B[a]PDE is also highly toxic and can pose a risk to researchers working with the compound. Its use is strictly regulated, and safety measures must be taken to ensure the health and safety of researchers.
未来方向
Future research on B[a]PDE should focus on developing new cancer therapies that target the compound. This could include the development of chemotherapeutic agents that specifically target B[a]PDE-induced tumors. Additionally, research should focus on identifying biomarkers that can be used to detect B[a]PDE exposure and to monitor the effectiveness of cancer therapies. Finally, research should focus on developing new methods for synthesizing B[a]PDE that are safer and more efficient than current methods.
合成方法
B[a]PDE is synthesized by the oxidation of B[a]P by cytochrome P450 enzymes, followed by the epoxidation of the resulting diol by epoxide hydrolase. The resulting compound is highly reactive and can bind to DNA, leading to mutations and cancer.
科学研究应用
B[a]PDE is widely used in scientific research to study the mechanisms of carcinogenesis and DNA damage. It is used to induce tumors in animal models and to study the effects of DNA damage on cellular processes. B[a]PDE is also used to develop new cancer therapies and to test the efficacy of chemotherapeutic agents.
属性
CAS 编号 |
132832-27-0 |
|---|---|
产品名称 |
Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide |
分子式 |
C22H16O3 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
(16S,18R,19S,20R)-17-oxahexacyclo[12.9.0.02,7.08,13.015,21.016,18]tricosa-1(14),2,4,6,8,10,12,15(21),22-nonaene-19,20-diol |
InChI |
InChI=1S/C22H16O3/c23-19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21+,22-/m1/s1 |
InChI 键 |
GZHHSQMUVHHNOY-CLAROIROSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)[C@H]([C@@H]([C@@H]6[C@H]5O6)O)O |
SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O |
其他 CAS 编号 |
119479-44-6 132832-27-0 |
同义词 |
enzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8aalpha, 9aalpha)-isomer benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8aalpha,9aalpha), (+-)-isomer benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8abeta,9abeta), (+-)-isomer BgC-diol-epoxide syn-benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



